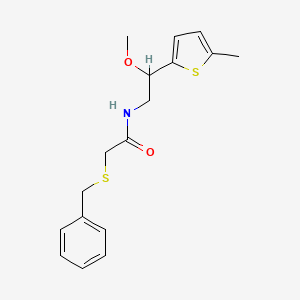

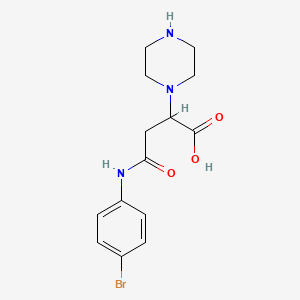

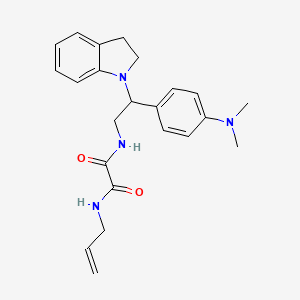

2-benzamido-N-(p-tolyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

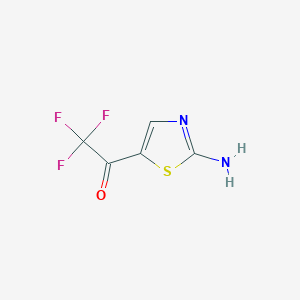

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .Molecular Structure Analysis

The molecular structure of 2-benzamido-N-(p-tolyl)thiazole-4-carboxamide is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Scientific Research Applications

Corrosion Inhibition

2-Benzamido-N-(p-tolyl)thiazole-4-carboxamide derivatives have demonstrated significant potential in the field of corrosion inhibition, particularly for the protection of mild steel in corrosive environments. Molecular dynamics simulations and various experimental techniques, such as weight loss measurements and electrochemical impedance spectroscopy, have confirmed that thiazole derivatives exhibit effective corrosion inhibition properties in sulphuric acid solutions. These findings suggest their potential application in extending the lifespan of metal components in industrial settings (Khaled & Amin, 2009).

Organic Synthesis and Material Science

In the realm of organic chemistry and material science, this compound derivatives are pivotal in synthesizing various organic compounds. Techniques such as TEMPO-catalyzed electrochemical C–H thiolation have been employed to synthesize benzothiazoles and thiazolopyridines, compounds widely used in pharmaceuticals and organic materials. This methodology underscores the importance of thiazole derivatives in facilitating the development of new organic materials and drugs (Xiang-Yang Qian et al., 2017).

Antimicrobial and Anticancer Activity

Thiazole derivatives, including this compound, have been explored for their antimicrobial and anticancer activities. Novel analogs synthesized for this purpose have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, alongside notable anticancer activity against various cancer cell lines. These findings highlight the potential therapeutic applications of thiazole derivatives in treating infectious diseases and cancer (M. Palkar et al., 2017).

Photodynamic Therapy and Photochemistry

The photoreactive properties of thiazole derivatives, including this compound, have been studied for their potential in photodynamic therapy and photochemistry. Research in this area has explored the photooxidation mechanisms of related compounds, which could inform the development of novel treatments and materials sensitive to light (M. R. Mahran et al., 1983).

Mechanism of Action

Properties

IUPAC Name |

2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-12-7-9-14(10-8-12)19-17(23)15-11-24-18(20-15)21-16(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHDIYJLMWFQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)

![(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2607501.png)

![3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2607506.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)